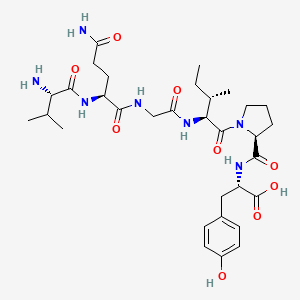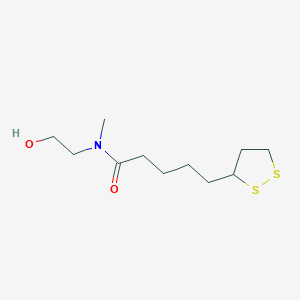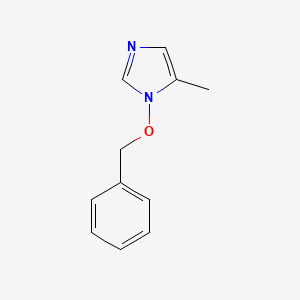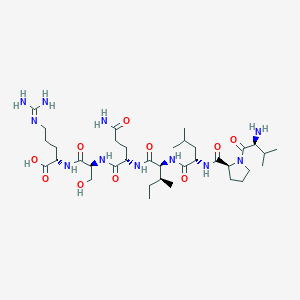![molecular formula C14H8F4O2S B14253554 2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde CAS No. 447460-19-7](/img/structure/B14253554.png)
2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C14H8F4O2S. This compound is characterized by the presence of a fluorophenyl group, a sulfanyl group, and a trifluoromethoxy group attached to a benzaldehyde core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde typically involves the following steps:
Formation of the Fluorophenyl Sulfanyl Intermediate: This step involves the reaction of 2-fluorothiophenol with a suitable halogenated benzaldehyde derivative under basic conditions to form the fluorophenyl sulfanyl intermediate.
Introduction of the Trifluoromethoxy Group: The intermediate is then reacted with a trifluoromethoxy reagent, such as trifluoromethyl iodide, in the presence of a base and a catalyst to introduce the trifluoromethoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) and various nucleophiles.
Major Products:
Oxidation: Formation of 2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzoic acid.
Reduction: Formation of 2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding due to its unique structural features.
Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structural features allow it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression.
Comparación Con Compuestos Similares
- 2-[(2-Chlorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde
- 2-[(2-Bromophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde
- 2-[(2-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde
Comparison: Compared to its analogs, 2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
447460-19-7 |
|---|---|
Fórmula molecular |
C14H8F4O2S |
Peso molecular |
316.27 g/mol |
Nombre IUPAC |
2-(2-fluorophenyl)sulfanyl-4-(trifluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C14H8F4O2S/c15-11-3-1-2-4-12(11)21-13-7-10(20-14(16,17)18)6-5-9(13)8-19/h1-8H |
Clave InChI |
LFQSKGWWSAJJGK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)F)SC2=C(C=CC(=C2)OC(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl-](/img/structure/B14253478.png)



![N-(2-Chloroethyl)-N'-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14253512.png)


![4-{2-(Acryloyloxy)-4-[(3-carboxypropanoyl)oxy]butoxy}-4-oxobutanoate](/img/structure/B14253533.png)
![2-(2-(piperidin-1-yl)ethyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B14253570.png)
![2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](/img/structure/B14253572.png)



